Enhanced Lipophilicity (LogP) Compared to Smaller N-Alkyl Analogs
The N-cyclopropylmethyl substituent imparts a significantly higher calculated lipophilicity compared to its N-methyl and N-ethyl counterparts. This property is critical for membrane permeability and oral absorption. The target compound has a calculated LogP of 2.72, which is substantially greater than that of N-methyl-2,4-dimethoxyaniline (estimated LogP ~1.0-1.5) and N-ethyl-2,4-dimethoxyaniline (LogP 2.21) . This difference is indicative of a higher potential for passive diffusion across biological membranes [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.72 (Calculated) |
| Comparator Or Baseline | N-ethyl-2,4-dimethoxyaniline (LogP = 2.21) and N-methyl-2,4-dimethoxyaniline (estimated LogP ~1.0-1.5) |
| Quantified Difference | LogP is 0.51 higher than N-ethyl analog and >1.2 higher than N-methyl analog |
| Conditions | Calculated partition coefficient (octanol/water) |
Why This Matters
Higher LogP suggests improved membrane permeability, a key consideration when selecting building blocks for cell-active probes or orally bioavailable drug candidates.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
